5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H9N3OS2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
5-methylsulfanyl-N-phenylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3OS2/c1-15-10-8(12-13-16-10)9(14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) |
InChI Key |
AEETYWAKNGLDSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=NS1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach to 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. A typical approach includes:
- Formation of hydrazones or thiosemicarbazones from ketones or aldehydes.
- Cyclization with sulfur sources such as elemental sulfur or sulfur halides.
- Subsequent functional group transformations to introduce substituents.
This approach is supported by protocols involving hydrazinecarboxylates and thionyl chloride-mediated cyclizations, yielding 1,2,3-thiadiazoles with various substituents.
Specific Preparation of 5-(Methylthio)-1,2,3-thiadiazole Derivatives
The methylthio substitution at the 5-position can be introduced via nucleophilic substitution or by using methylthio-containing precursors. Two main routes are identified:
Cyclization of Hydrazones with Methylthio Precursors
- Starting from acetophenone derivatives, hydrazones are formed by reaction with hydrazinecarboxylate.
- Treatment with thionyl chloride induces cyclization to form the thiadiazole ring.
- Introduction of methylthio substituent can be achieved by reacting the intermediate with methylthiolating agents or via substitution of a leaving group at the 5-position by methylthiolate anion.
Use of Potassium 5-(Phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate Intermediates
Formation of the N-Phenyl Carboxamide Group
The carboxamide group at the 4-position is generally introduced by:
Detailed Synthetic Procedure Example
A representative synthetic route based on literature data is as follows:
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy: Characteristic signals for methylthio (-SCH3) group at ~2.1 ppm in ^1H NMR; disappearance of amino protons upon ring closure; carbon signals above 190 ppm in ^13C NMR corresponding to C=S thiadiazole carbons.
- IR Spectroscopy: NH stretching bands around 3380 cm^-1 for amide groups; absence of NH2 bands confirming cyclization.
- Melting Points: Consistent with literature values indicating purity and correct structure (e.g., mp 160–162 °C).
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrazone cyclization with thionyl chloride | Acetophenone derivatives, hydrazinecarboxylate | Thionyl chloride | 0 ºC to RT, overnight | High yield, straightforward | Requires careful handling of thionyl chloride |
| Potassium thiolate alkylation | Carbon disulfide, KOH, amides | Methylthiolating agents | Room temperature to reflux | Efficient methylthio introduction | Multi-step, requires acidification step |
| Direct methylthio substitution | Preformed thiadiazole derivatives | Methylthiolate anion | Basic conditions | Regioselective methylthio substitution | May require purification to remove side products |
Research Findings and Optimization Notes
- The use of thionyl chloride in cyclization is a well-established method providing high yields and purity of 1,2,3-thiadiazoles.
- Alkylation with methylthiolating agents is efficient and allows for selective substitution at the 5-position without affecting the carboxamide group.
- Acid-base control during intermediate formation is critical to avoid side reactions and ensure high regioselectivity.
- Recrystallization from solvents like chloroform or dimethyl sulfoxide enhances purity and crystallinity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study evaluated a series of thiadiazole–imidazole derivatives, including compounds similar to 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, against the liver carcinoma cell line HEPG2-1. The results indicated moderate to high anticancer activity compared to doxorubicin, a standard reference drug. The structure-activity relationship (SAR) analysis suggested that modifications in the thiadiazole ring could enhance efficacy against cancer cells .
1.2 Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including those responsible for agricultural diseases. A specific study highlighted the synthesis of 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivatives that exhibited significant antibacterial activity against Xanthomonas oryzae . This suggests that 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide could be further explored for its potential as an agricultural fungicide or bactericide.
Agricultural Applications
2.1 Insecticidal Activity
The insecticidal properties of thiadiazole derivatives have been documented extensively. A recent study synthesized new compounds based on the thiadiazole structure and assessed their insecticidal efficacy against common agricultural pests. The findings revealed that certain derivatives displayed promising results in reducing pest populations effectively . This positions 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide as a candidate for developing novel insecticides.
Material Science
3.1 Polymer Chemistry
In material science, thiadiazoles are being investigated for their role in polymer chemistry due to their unique electronic properties. Thiadiazole-based polymers have shown potential in organic electronics and photovoltaic applications. The incorporation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide into polymer matrices could enhance charge transport properties and stability of organic solar cells .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- 1,3,4-Thiadiazole Derivatives : Compounds like 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine () exhibit anticonvulsant activity (64.28% protection in rats at 300 mg/kg). The 1,3,4-thiadiazole core allows distinct electronic and steric properties compared to the 1,2,3-isomer, influencing target selectivity .
- Thiazole and Pyrazole Analogues: Thiazole carboxamides () and pyrazole derivatives (–9) demonstrate the versatility of sulfur-containing heterocycles.
Substituent Modifications
- Methylthio vs. Ethylthio : N-(5-ethylthio-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide () shows that alkylthio chain length impacts lipophilicity and steric bulk, which may alter binding affinities .
- Aromatic vs. Aliphatic Substituents : The benzimidazole-substituted 5-(1H-benzimidazol-1-yl)-N-methyl-1,2,3-thiadiazole-4-carboxamide () introduces a bulky aromatic group, contrasting with the methylthio group’s compactness, which could affect pharmacokinetic profiles .
Carboxamide Variations
- N-Phenyl vs. N-Methyl : The parent compound N-phenyl-1,2,3-thiadiazole-4-carboxamide () lacks the methylthio group but shares the carboxamide moiety. Its safety data (density: 1.423 g/cm³, handling precautions) provide a baseline for hypothesizing that methylthio substitution may enhance stability or bioactivity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
